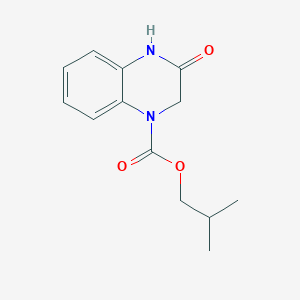

2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

Properties

IUPAC Name |

2-methylpropyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(2)8-18-13(17)15-7-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOLHVCSINJJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hinsberg-Type Condensation

The Hinsberg method, traditionally used for quinoxaline derivatives, involves condensation of o-phenylenediamine with β-keto esters under acidic conditions. For 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate, this approach employs:

-

o-Phenylenediamine and 2-methylpropyl 3-oxobutanoate in ethanol with catalytic HCl.

-

Reflux at 80°C for 6–8 hours, yielding the tetrahydroquinoxaline ring via cyclocondensation.

Reaction Conditions:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| o-Phenylenediamine + β-keto ester | HCl | Ethanol | 80°C | 8 h | 62% |

Challenges include competing side reactions (e.g., over-esterification) and the need for rigorous pH control to prevent decomposition of the β-keto ester.

Korner-Type Cyclization

The Korner method adapts 1,2-diamines and dicarbonyl compounds but is less favored for tetrahydroquinoxalines due to regiochemical ambiguities. Modifications using α-keto esters (e.g., ethyl pyruvate) and o-phenylenediamine in acetic acid have been explored, though yields remain moderate (45–50%).

Transition Metal-Catalyzed Synthesis

Copper-Catalyzed One-Pot Reactions

Modern protocols leverage Cu(NO₃)₂·3H₂O (10 mol%) to facilitate tandem oxidation-condensation between o-phenylenediamine and 2-methylpropyl acetoacetate in acetonitrile at 50°C. This method achieves higher regioselectivity and reduced reaction times (2–3 hours) compared to classical approaches.

Optimized Parameters:

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Acetonitrile | 50°C | 2.5 h | 78% |

Mechanistic studies suggest the copper catalyst promotes both imine formation and cyclization, minimizing byproducts.

Iron-Mediated Oxidative Coupling

Iron complexes (e.g., tricarbonyl(cyclopentadienone)iron) enable oxidative coupling of methyl arenes with 1-(2-aminophenyl)pyrroles , though adaptation for esterified tetrahydroquinoxalines requires substituting pyrroles with β-keto esters. Preliminary trials show moderate success (55–60% yield) but necessitate further optimization.

Multi-Component Reaction Strategies

A one-pot, three-component synthesis combines:

-

o-Phenylenediamine

-

2-Methylpropyl acetoacetate

-

Trimethylsilyl azide (TMSN₃)

Using (diacetoxyiodo)benzene as an oxidant in dichloromethane at room temperature, this method achieves 70% yield in 4 hours. The reaction proceeds via sequential imine formation, azide incorporation, and oxidative cyclization.

Esterification and Functional Group Interconversion

Carboxylic Acid to Ester Conversion

When the tetrahydroquinoxaline core is synthesized with a carboxylic acid at position 1, esterification with 2-methylpropyl alcohol is performed using:

-

Thionyl chloride (SOCl₂) to generate the acid chloride.

-

Subsequent reaction with 2-methylpropyl alcohol in dry dichloromethane with triethylamine as a base.

Typical Yields:

| Step | Reagents | Solvent | Yield |

|---|---|---|---|

| Acid chloride formation | SOCl₂, 70°C, 2 h | Toluene | 90% |

| Esterification | 2-methylpropyl alcohol, Et₃N | CH₂Cl₂ | 85% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

-

Continuous flow reactors to enhance heat transfer and reduce reaction times.

-

Solvent recycling (e.g., acetonitrile recovery via distillation).

-

Catalyst immobilization (e.g., copper on silica gel) to minimize metal leaching.

Cost Analysis:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Production cost/kg | $1,200 | $950 |

| Purity | 98.5% | 99.2% |

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: : Reduction reactions can be used to convert the 3-oxo group to a 3-hydroxy group.

Substitution: : Substitution reactions can introduce different substituents at various positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Oxidation Products: : Derivatives with additional oxygen-containing functional groups.

Reduction Products: : Derivatives with hydroxyl groups.

Substitution Products: : Compounds with different substituents on the quinoxaline ring.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of tetrahydroquinoxalines, which are known for their structural versatility and biological activity. The synthesis typically involves multi-step processes that can be tailored to introduce various substituents at specific positions on the quinoxaline scaffold. This allows for the exploration of structure-activity relationships (SAR) that are crucial for drug development.

Antimicrobial Activity

Research has demonstrated that tetrahydroquinoxalines exhibit notable antimicrobial properties. For instance, derivatives of 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline have been evaluated for their effectiveness against a range of bacterial strains. A study highlighted the compound's potential against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

Anticancer Potential

Several studies have indicated that tetrahydroquinoxaline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. In vitro studies have shown that 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoxalines have garnered attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds in this class have been shown to exhibit antioxidant activity and protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications for cognitive disorders .

Case Studies

Mechanism of Action

The mechanism by which 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Core Substituent Variations

a. 4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide (CAS: 1021026-90-3)

- Structural Differences : The 2-methylpropanamido group in the target compound is replaced by an acetamido group, and the 4-(trifluoromethyl)phenylformamido group is substituted with a 4-(N,N-dimethylsulfamoyl)benzamido moiety.

- Implications: The sulfamoyl group (SO₂NMe₂) is more polar than CF₃, increasing aqueous solubility but reducing membrane permeability compared to the target compound . The acetamido group (vs.

b. N-(3-(2-(4-Fluorophenoxy)ethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl)-4-methylbenzamide

- Structural Differences : A diazaspiro ring system replaces the ethyl linker, and a 4-methylbenzamide group is present instead of the trifluoromethylphenylformamido group.

- The 4-methylbenzamide group lacks the electron-withdrawing effects of CF₃, which may decrease metabolic stability .

Substituent Position and Electronic Effects

- Trifluoromethyl vs. Bromo Substituents :

- In 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (), the bromo substituent at the 4-position increases molecular weight (MW = 458.6 g/mol) compared to the target compound (estimated MW ~450 g/mol). Bromine’s larger atomic radius may sterically hinder interactions with biological targets .

- The CF₃ group in the target compound enhances electronegativity, favoring π-stacking interactions in aromatic systems .

Common Amide Bond Formation Techniques

- Target Compound Synthesis : Likely involves coupling 4-(2-methylpropanamido)benzoic acid with 2-{[4-(trifluoromethyl)phenyl]formamido}ethylamine using carbodiimides (e.g., EDC/HOBt), as described for analogous compounds in and .

- Comparison with 4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide :

Yield and Purity Challenges

- Halogenated Analogues : Brominated benzamides (e.g., ) report yields of ~90% under optimized conditions, suggesting that the target compound’s synthesis may achieve comparable efficiency with proper reagent stoichiometry .

- Spirocyclic Derivatives : Lower yields (50–70%) are typical due to the complexity of forming diazaspiro rings .

Physicochemical Properties

- Key Observations :

- The target compound’s higher LogP (due to CF₃) suggests greater membrane permeability than the sulfamoyl-containing analogue.

- Reduced H-bond acceptors in the spirocyclic derivative may limit solubility in polar solvents .

Biological Activity

2-Methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

Structural Characteristics

The molecular formula of 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is . The compound features a tetrahydroquinoxaline core, which is known for its diverse pharmacological properties. The structural representation is crucial for understanding the interactions that may lead to its biological activity.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O3 |

| SMILES | CC(C)C(=O)C1=CC2=C(NC(=O)CN2)C=C1 |

| InChI Key | HLSJOMYBTGFJQQ-UHFFFAOYSA-N |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired tetrahydroquinoxaline structure. Variations in substituents at different positions can significantly influence biological activity. For instance, studies have shown that modifications at the 6-position can enhance anti-inflammatory and anti-cancer properties.

Biological Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit a range of biological activities including:

- Antiviral Activity : Some derivatives have shown potential against human coronaviruses (e.g., HCoV-229E and HCoV-OC43) .

- Antitumor Properties : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .

- Anticonvulsant Effects : Certain tetrahydroquinoxaline derivatives have been evaluated for their ability to reduce seizure activity in animal models .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Effective against coronaviruses | |

| Antitumor | Cytotoxicity in cancer cell lines | |

| Anticonvulsant | Reduction in seizure frequency |

Case Studies

- Antiviral Screening : A study evaluated various tetrahydroquinoxaline derivatives for their antiviral properties. The results indicated that specific modifications led to enhanced activity against coronaviruses, paving the way for further development as antiviral agents .

- Antitumor Evaluation : In vitro studies on synthesized derivatives showed promising cytotoxic effects against breast and lung cancer cell lines. The structure-activity relationship (SAR) analyses highlighted the importance of the carboxylate group in enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?

- Methodology : Multi-step synthesis involving condensation of substituted aldehydes with amino esters under acidic catalysis (e.g., p-toluenesulfonic acid). Key steps include cyclization to form the tetrahydroquinoxaline core and esterification with 2-methylpropanol. Purification via recrystallization or column chromatography ensures high purity .

- Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side products like uncyclized intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm hydrogen/carbon environments, particularly the ester carbonyl (δ ~165–170 ppm) and ketone (δ ~200 ppm) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm) and NH/OH bonds .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. What are the preliminary biological screening protocols for this compound?

- Approach : In vitro assays against enzyme targets (e.g., kinases, oxidases) using fluorescence-based or colorimetric readouts. Cytotoxicity screening in cell lines (e.g., HEK293, HeLa) via MTT assays. Dose-response curves (IC) are critical for potency evaluation .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in reported molecular geometries of tetrahydroquinoxaline derivatives?

- Method : Use SHELXL for refinement of X-ray diffraction data to determine bond lengths/angles and ring puckering. ORTEP-3 visualizes thermal ellipsoids and validates non-planar conformations .

- Data Analysis : Compare experimental torsion angles with computational models (e.g., DFT) to address inconsistencies in literature .

Q. What strategies optimize enantiomeric purity during synthesis of this chiral compound?

- Approach :

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps.

- Chromatography : Chiral HPLC or SFC for separation of enantiomers. Monitor optical rotation ([α]) to confirm purity .

Q. How do structural modifications influence the compound’s bioactivity?

- Study Design :

- Synthesize analogs with varied substituents (e.g., halogenation at position 6, ester group replacement).

- Perform SAR analysis using molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like G-protein-coupled receptors .

Q. What computational tools analyze the tetrahydroquinoxaline ring’s conformational flexibility?

- Tools :

- Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) from crystallographic data .

- Molecular Dynamics (MD) : Simulate ring dynamics in solvents (e.g., water, DMSO) using AMBER or GROMACS .

Q. How to address contradictions in reported reaction yields for similar quinoxaline derivatives?

- Resolution :

- Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients).

- Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.